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molecular formula C17H18N2 B8477296 2-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine CAS No. 61196-92-7

2-(2,2-Dimethyl-5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)pyridine

Cat. No. B8477296
M. Wt: 250.34 g/mol
InChI Key: JIDUFLWZYGZAMP-UHFFFAOYSA-N
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Patent
US03991197

Procedure details

9.5 G. of 2,2-dimethyl-3-phenyl-2H-azirine and 12 g. of freshly distilled 2-vinylpyridine are irradiated in 2 l. of benzene for 7 hours under the conditions given in Example 11. After evaporation of the solvent under reduced pressure, the resulting residue is taken up in 400 ml. of n-pentane and decolorized with active carbon. After 48 hours at -18° C., the crude product which crystallizes is recrystallized from n-pentane/small amount of benzene to yield 2-(5,5-dimethyl-2-phenyl-1-pyrrolin-4-yl)-pyridine (melting point 101°-102° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:4]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)=[N:3]1.C([C:14]1C=CC=C[N:15]=1)=C.[CH:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[CH3:11][C:2]1([CH3:1])[N:3]=[C:4]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:5][CH:10]1[C:9]1[CH:8]=[CH:7][CH:6]=[CH:14][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(N=C1C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product which crystallizes
CUSTOM
Type
CUSTOM
Details
is recrystallized from n-pentane/small amount of benzene

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(C(CC(=N1)C1=CC=CC=C1)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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